molecular formula C12H11Cl2NO B3371843 4-(2-Chlorophenoxy)aniline hydrochloride CAS No. 81574-47-2

4-(2-Chlorophenoxy)aniline hydrochloride

Cat. No.: B3371843
CAS No.: 81574-47-2
M. Wt: 256.12 g/mol
InChI Key: IMVNZRHEMISKCA-UHFFFAOYSA-N
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Description

4-(2-Chlorophenoxy)aniline hydrochloride is an organic compound with the molecular formula C12H11Cl2NO. It is a derivative of aniline, where the aniline moiety is substituted with a 2-chlorophenoxy group. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenoxy)aniline hydrochloride typically involves the reaction of 2-chlorophenol with 4-nitroaniline, followed by reduction and subsequent hydrochloride salt formation. The general steps are as follows:

    Nucleophilic Substitution: 2-chlorophenol reacts with 4-nitroaniline in the presence of a base (such as potassium carbonate) to form 4-(2-chlorophenoxy)nitrobenzene.

    Reduction: The nitro group in 4-(2-chlorophenoxy)nitrobenzene is reduced to an amine group using a reducing agent like iron powder and hydrochloric acid, yielding 4-(2-chlorophenoxy)aniline.

    Salt Formation: The free base 4-(2-chlorophenoxy)aniline is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the nucleophilic substitution and reduction reactions.

    Continuous Flow Systems: These systems ensure efficient mixing and reaction control, leading to higher yields and purity.

    Purification: The final product is purified using crystallization or recrystallization techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenoxy)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can further modify the aniline moiety.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy aniline derivatives.

Scientific Research Applications

4-(2-Chlorophenoxy)aniline hydrochloride is used in various scientific research fields, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways, metabolic pathways, or other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromophenoxy)aniline hydrochloride
  • 4-(2-Fluorophenoxy)aniline hydrochloride
  • 4-(2-Methylphenoxy)aniline hydrochloride

Uniqueness

4-(2-Chlorophenoxy)aniline hydrochloride is unique due to the presence of the chlorine atom in the phenoxy group, which imparts distinct electronic and steric properties. This uniqueness affects its reactivity, binding affinity, and overall chemical behavior compared to similar compounds with different substituents.

Properties

IUPAC Name

4-(2-chlorophenoxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO.ClH/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10;/h1-8H,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVNZRHEMISKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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